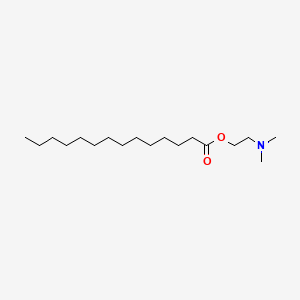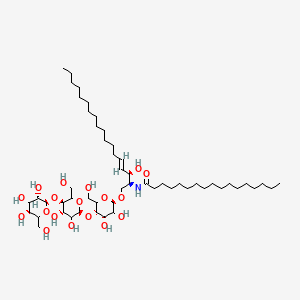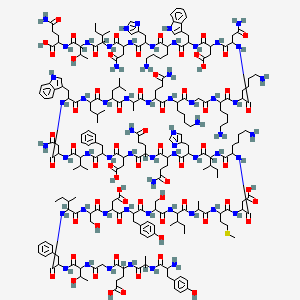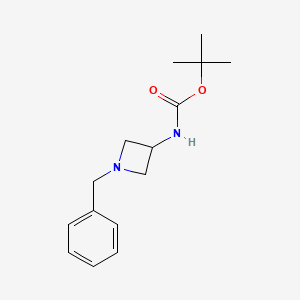
5-Bromo-6-methoxy-3-nitropyridin-2-amine
Overview
Description
Synthesis Analysis
The synthesis of related pyridine derivatives involves multiple steps, including nucleophilic substitution, methoxylation, and bromination. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, as described in paper , involves the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine and sodium methoxide, followed by oxidation and bromination to yield the desired product. This process indicates that the synthesis of pyridine derivatives can be complex and requires careful control of reaction conditions to achieve regioselectivity and high yields.
Molecular Structure Analysis
The molecular structure and electronic characteristics of pyridine derivatives can be studied using quantum mechanical calculations and spectroscopic methods, as demonstrated in paper . The vibrational frequencies and molecular equilibrium geometry of 2-Amino-3-bromo-5-nitropyridine were obtained using DFT/B3LYP calculations, which can be compared to experimental data to validate the theoretical models. Such studies are essential for understanding the molecular behavior and potential applications of these compounds.
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be influenced by the presence of different functional groups. For example, the nitration of 3-bromo-5-methoxypyridine-N-oxide yields a 6-nitro derivative as the sole reaction product, indicating a directive influence of the N-oxide group during nitration . This suggests that the chemical reactions of pyridine derivatives can be highly specific and may lead to unexpected products depending on the substituents present.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as their NLO behavior, dipole moment, and thermodynamic properties, can be computed and correlated with their molecular structure . For instance, the high beta value and non-zero dipole moment of 2-Amino-3-bromo-5-nitropyridine suggest that it could be a good candidate for NLO material. Additionally, docking studies can predict the biological activity and binding affinity of these compounds to protein targets, as seen with the docking of the title compound into the active site of protein 5FCT .
Scientific Research Applications
Synthesis and Chemical Transformations
Large Scale Production and Safety Studies : A study by Agosti et al. (2017) described the large-scale production of 5-Bromo-2-nitropyridine, a related compound, through hydrogen peroxide oxidation. The research emphasized developing safe, reproducible protocols for chemical transformations in industrial settings, highlighting the importance of safety and consistency in chemical manufacturing processes (Agosti et al., 2017).
Reactivity with Ammonia : Hertog and Jouwersma (1953) investigated the reactivity of various nitropyridines, including derivatives similar to 5-Bromo-6-methoxy-3-nitropyridin-2-amine, with ammonia. This study revealed that solvent polarity significantly influences the substitution processes, which is vital for developing efficient synthetic methods for aminopyridines (Hertog & Jouwersma, 1953).
Nitro-group Migration : Yao et al. (2005) explored the nucleophilic substitution reactions of 3-bromo-4-nitropyridine, closely related to the compound . Their findings on nitro-group migration in polar aprotic solvents could provide insights into the behavior of similar compounds under various conditions (Yao et al., 2005).
Chemical Properties and Spectroscopy
- NMR Studies : Nudelman and Cerdeira (1986) conducted 1H and 13C NMR studies of substituted nitropyridines. Their research provides valuable data on the electronic effects and structural conformations of these compounds, which could be relevant for understanding the properties of 5-Bromo-6-methoxy-3-nitropyridin-2-amine (Nudelman & Cerdeira, 1986).
Applications in Organic Synthesis
- Preparation of Multifunctional Ligands : Charbonnière et al. (2002) detailed the synthesis of flexible polydendate ligands using 5',6-disubstituted-2,2'-bipyridines. Their methodology, involving bromination and amination reactions, can provide a framework for synthesizing complex organic molecules, potentially including derivatives of 5-Bromo-6-methoxy-3-nitropyridin-2-amine (Charbonnière, Weibel, & Ziessel, 2002).
Computational Studies and Molecular Interactions
- Molecular Composition and Interactions : Arulaabaranam et al. (2021) performed computational studies on 5-bromo-3-nitropyridine-2-carbonitrile, a compound structurally similar to 5-Bromo-6-methoxy-3-nitropyridin-2-amine. Their work, focusing on molecular structure, electronic spectra, and potential biological interactions, can be insightful for understanding the behavior of similar compounds in various environments (Arulaabaranam et al., 2021).
Safety And Hazards
properties
IUPAC Name |
5-bromo-6-methoxy-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O3/c1-13-6-3(7)2-4(10(11)12)5(8)9-6/h2H,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUQFVVTWROHSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)N)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696187 | |
| Record name | 5-Bromo-6-methoxy-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-methoxy-3-nitropyridin-2-amine | |
CAS RN |
1017782-09-0 | |
| Record name | 5-Bromo-6-methoxy-3-nitro-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017782-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-methoxy-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Oxirane, [[2-(dodecyloxy)ethoxy]methyl]-](/img/structure/B3026496.png)
![2-[4-Methoxy-3-[[2-methoxy-3-[[2-methoxy-5-[2-(methylamino)ethyl]phenyl]methyl]-5-[2-(methylamino)ethyl]phenyl]methyl]phenyl]-N-methylethanamine;molecular hydrogen;dihydrochloride](/img/structure/B3026498.png)
![3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[(4-methoxyphenyl)methyl]phosphoryl]propyl]-methylamino]ethyl]benzoic acid](/img/structure/B3026499.png)





